molecular formula C11H8N4 B15403806 7-Phenyltetrazolo[1,5-a]pyridine CAS No. 918940-98-4

7-Phenyltetrazolo[1,5-a]pyridine

Cat. No.: B15403806
CAS No.: 918940-98-4
M. Wt: 196.21 g/mol
InChI Key: GNTKJQPXWWKXKK-UHFFFAOYSA-N
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Description

7-Phenyltetrazolo[1,5-a]pyridine (CAS Number: 918940-98-4 ) is a nitrogen-rich fused heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The tetrazolo[1,5-a]pyridine scaffold is a high-nitrogen system where the tetrazole ring can serve as a bioisosteric replacement for carboxylic acids or cis-amide groups, often leading to improved metabolic stability and altered pharmacokinetic properties in lead molecules . While specific biological data for this exact compound is limited in the public domain, research on closely related analogues provides strong evidence of its potential value. Structurally similar tetrazole-pyridine "hybrid" systems are predicted to exhibit multitarget biological activity, with computational analyses suggesting potential as analgesics and nicotinic receptor antagonists . Furthermore, recent studies on 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have demonstrated promising fungicidal activity against plant pathogens like C. arachidicola and R. solani , indicating that the core scaffold can be leveraged in the development of novel agrochemicals . The molecular mode of action for these fungicidal compounds is believed to involve the inhibition of nitrogen metabolism and the proteasome pathway . This product is intended for research and development purposes only. Researchers are encouraged to explore its applications as a versatile building block in drug discovery, materials science, and as a lead scaffold for synthesizing new active molecules. HANDLING & SAFETY: As a precaution, this compound should be treated as potentially hazardous. Related tetrazolo[1,5-a]pyridine compounds are classified as Dangerous Goods (Class 6.1) and carry hazard statements for acute toxicity and skin/eye irritation . Researchers should consult the Safety Data Sheet and conduct all procedures in a appropriately controlled fume hood or laboratory environment.

Properties

CAS No.

918940-98-4

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

7-phenyltetrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-7-15-11(8-10)12-13-14-15/h1-8H

InChI Key

GNTKJQPXWWKXKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=NN3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their synthesis, properties, and applications, based on evidence from diverse sources:

Table 1: Comparative Analysis of Tetrazolo[1,5-a]pyridine Derivatives and Related Heterocycles

Compound Core Structure Substituent Synthesis Method Key Applications/Properties Reference
7-Phenyltetrazolo[1,5-a]pyridine Tetrazolo-pyridine Phenyl (C₆H₅) at C7 Inferred: Cyclization with aryl precursors (e.g., benzaldehyde derivatives) Potential pharmacological agent (hypothesized based on tetrazole bioactivity)
Imidazo[1,5-a]pyridine derivatives Imidazo-pyridine Varied (e.g., 4-chlorophenyl, bromo) One-pot cyclization of ketones and aldehydes with NH₄OAc Fluorescent probes (solvatochromic behavior), EGFR kinase inhibitors
Pyrazolo[1,5-a]pyridine derivatives Pyrazolo-pyridine Methyl, trifluoromethyl Tandem α,β-unsaturated ester-aldehyde condensation Pharmacological activities (e.g., anticancer, antimicrobial)
1,2,4-Triazolo[1,5-a]pyridine Triazolo-pyridine Nitrile groups Microwave-mediated tandem reaction (enaminonitriles + benzohydrazides) Broad synthetic utility, eco-friendly synthesis
5-Bromo-7-chloroimidazo[1,5-a]pyridine Imidazo-pyridine Bromo and chloro substituents Halogenation of precursor imidazo-pyridines Intermediate in drug discovery

Key Comparative Insights

Structural and Synthetic Differences

  • Tetrazolo vs. Imidazo/Pyrazolo Cores : The tetrazole ring in 7-phenyltetrazolo[1,5-a]pyridine introduces a nitrogen-rich, planar structure, which contrasts with the five-membered imidazole or pyrazole rings in analogs. This difference impacts electronic properties and binding affinities in biological systems .
  • Synthetic Routes : While imidazo[1,5-a]pyridines are synthesized via cyclization reactions under acidic conditions , tetrazolo derivatives often require nitrile-containing precursors and cyclization agents (e.g., POCl₃) . Microwave-assisted methods are prominent for triazolo derivatives, emphasizing green chemistry advantages .

Halogenated Derivatives: Bromo and chloro substituents (e.g., 5-bromo-7-chloroimidazo[1,5-a]pyridine) are common in kinase inhibitors, leveraging halogen bonding for target engagement .

Pharmacological and Material Applications Imidazo Derivatives: Demonstrated efficacy as EGFR inhibitors (e.g., outperforming erlotinib in binding free energy simulations) and fluorescent membrane probes due to large Stokes shifts . Pyrazolo Derivatives: Notable for antimicrobial and anticancer activities, synthesized via tandem reactions with high functional group tolerance . Triazolo Derivatives: Microwave synthesis enables rapid scale-up, highlighting industrial relevance .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 7-substituted tetrazolo[1,5-a]pyridine derivatives?

  • Methodology :

  • Tandem catalytic reactions : Palladium-catalyzed/silver-mediated elimination and cyclization using N-iminopyridinium ylides and aryl-substituted alkenyl halides (e.g., bromides or iodides) yield 2-substituted derivatives efficiently .
  • Multi-component cyclocondensation : Reactions involving aminopyrazoles and 1,3-biselectrophilic precursors under optimized solvent conditions (e.g., ethanol/DMF) enable selective formation of fused tetrazolo-pyridine scaffolds .
  • Oxidative cyclization : Use of NaOCl, MnO₂, or CuBr/1,10-phenanthroline systems for constructing the tetrazolo[1,5-a]pyridine core from amidine or guanidine precursors .

Q. How is structural characterization performed for 7-Phenyltetrazolo[1,5-a]pyridine derivatives?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and regioselectivity (e.g., distinguishing phenyl vs. bromine positions) .
  • X-ray crystallography : Resolves coplanarity of fused rings (dihedral angles <10°) and steric effects of substituents (e.g., phenyl groups at position 7) .
  • Mass spectrometry : HRMS validates molecular weights and fragmentation patterns, critical for intermediates in multi-step syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 7-Phenyltetrazolo[1,5-a]pyridine in cross-coupling reactions?

  • Key findings :

  • The tetrazolo group acts as a directing moiety in Suzuki-Miyaura coupling, with boronic esters (e.g., pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester) enabling functionalization at position 4. Steric hindrance from the phenyl group at position 7 limits reactivity at adjacent sites .
  • In situ deprotection of tetrazolo to amino groups under acidic conditions facilitates subsequent derivatization (e.g., amidation or sulfonation) .

Q. How do electronic effects of substituents influence biological activity in tetrazolo[1,5-a]pyridine derivatives?

  • Case studies :

  • Bromine vs. chlorine substitution : Bromine at position 4 enhances kinase inhibition (e.g., CK2 IC₅₀ = 0.45 µM) due to increased electrophilicity, while chlorine shows reduced potency .
  • Phenyl group impact : The 7-phenyl moiety improves membrane permeability in cellular assays (e.g., RAW 264.7 macrophages), as observed in pH probe studies with pyrazolo[1,5-a]pyridine derivatives .

Q. How can contradictory data on synthetic yields or biological activities be resolved?

  • Strategies :

  • Reaction optimization : Adjusting silver(I) oxide loading in tandem Pd/Ag-mediated reactions improves yields from 45% to 82% for sterically hindered substrates .
  • Biological assay standardization : Control for pH-dependent fluorescence quenching in cellular imaging (pKa = 3.03 for carboxylated probes) to avoid false activity readings .

Methodological Recommendations

  • For synthetic challenges : Use DMF as a solvent for improved solubility of bulky intermediates (e.g., 7-phenyl derivatives) .
  • For biological studies : Validate target engagement via X-ray co-crystallography to confirm binding modes of tetrazolo derivatives .

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